2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)
Description
"2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)" is a bis-furan derivative featuring a central 4-chlorophenyl methylene bridge and tert-butyl substituents at the 5-positions of the furan rings. The tert-butyl groups confer steric bulk, which may influence its solubility, thermal stability, and reactivity compared to analogs with smaller substituents.
Properties
CAS No. |
917571-16-5 |
|---|---|
Molecular Formula |
C23H27ClO2 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-chlorophenyl)methyl]furan |
InChI |
InChI=1S/C23H27ClO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
InChI Key |
NMMGKGPOBLNPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(O3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-chlorobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce phenyl derivatives.
Scientific Research Applications
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan) involves its interaction with specific molecular targets. The chlorophenyl group and furan rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The closest structural analog identified in the provided evidence is Furan, 2,2'-[(4-chlorophenyl)methylene]bis[5-methyl] (CAS: 86694-53-3, molecular formula: C₁₇H₁₅ClO₂, molar mass: 286.75 g/mol) . Below is a systematic comparison:
Table 1: Structural and Physico-chemical Comparison
Key Findings:
Steric Effects : The tert-butyl substituent in the target compound introduces significant steric hindrance, which may reduce its reactivity in substitution or coupling reactions compared to the methyl analog. For example, in catalytic applications, the methyl analog might exhibit faster kinetics due to easier access to active sites .
Thermal Properties : The tert-butyl group’s electron-donating nature and bulk could enhance thermal stability, making the compound suitable for high-temperature applications (e.g., polymer additives). In contrast, the methyl analog may decompose at lower temperatures.
Solubility : The methyl analog’s lower molecular weight and smaller substituent likely improve solubility in common organic solvents (e.g., dichloromethane or THF), whereas the tert-butyl derivative may require less polar solvents (e.g., toluene) .
Limitations:
- No experimental data (e.g., melting point, boiling point, or spectral data) are available for the tert-butyl compound in the provided evidence.
- Predictions are based on substituent trends and analog studies; further experimental validation is required.
Biological Activity
The compound 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) , with the CAS number 917571-16-5 , is a furan derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) is , and it features a bis(furan) structure with a chlorophenyl substituent. The presence of the tert-butyl groups enhances its lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 917571-16-5 |
| Molecular Formula | C19H20ClO2 |
| Molecular Weight | 316.82 g/mol |
| IUPAC Name | 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) |
Antitumor Activity
Research indicates that compounds similar to 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) exhibit significant antitumor properties. For instance, studies have shown that furan derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In vitro studies have demonstrated that this compound can reduce the viability of several cancer cell lines, suggesting its potential as an antitumor agent. The mechanism likely involves interaction with specific cellular pathways that regulate cell growth and survival.
Antimicrobial Properties
Furan derivatives are also noted for their antimicrobial activities. Preliminary studies suggest that 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) may exhibit activity against various bacterial strains. The structure-activity relationship indicates that the presence of electron-withdrawing groups (like the chlorophenyl moiety) enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy.
The proposed mechanism of action for 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) involves:
- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes involved in cell signaling pathways.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Inhibition of Key Enzymes : It may inhibit enzymes critical for tumor growth or microbial survival.
Study on Antitumor Activity
A recent study evaluated the cytotoxic effects of various furan derivatives on human breast cancer cells (MCF-7). The results indicated that 2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran) significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutic agents.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
